2,4-Dichloro-1-prop-2-ynoxynaphthalene
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Overview
Description
2,4-Dichloro-1-prop-2-ynoxynaphthalene is an organic compound with the molecular formula C13H8Cl2O. It is characterized by the presence of a naphthalene ring substituted with two chlorine atoms and a prop-2-ynoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 2,4-Dichloro-1-prop-2-ynoxynaphthalene involves several steps. One common method includes the reaction of 2,4-dichloronaphthol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,4-Dichloro-1-prop-2-ynoxynaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydronaphthalenes.
Scientific Research Applications
2,4-Dichloro-1-prop-2-ynoxynaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-prop-2-ynoxynaphthalene involves its interaction with specific molecular targets. The prop-2-ynoxy group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
2,4-Dichloro-1-prop-2-ynoxynaphthalene can be compared with similar compounds such as:
2,4-Dichloro-1-naphthol: This compound has similar structural features but lacks the prop-2-ynoxy group.
2,4-Dichlorophenoxyacetic acid: Although structurally different, this compound shares some chemical reactivity with this compound and is widely used as a herbicide.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the prop-2-ynoxy group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
17727-36-5 |
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Molecular Formula |
C13H8Cl2O |
Molecular Weight |
251.10 g/mol |
IUPAC Name |
2,4-dichloro-1-prop-2-ynoxynaphthalene |
InChI |
InChI=1S/C13H8Cl2O/c1-2-7-16-13-10-6-4-3-5-9(10)11(14)8-12(13)15/h1,3-6,8H,7H2 |
InChI Key |
OKZBZIALAKCGTJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(C=C(C2=CC=CC=C21)Cl)Cl |
Origin of Product |
United States |
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